molecular formula C21H16ClN3O B2642174 5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 868155-33-3

5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2642174
CAS No.: 868155-33-3
M. Wt: 361.83
InChI Key: PJIVQNXLURAJMI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a pyridinyl group, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine ring system . Compounds with similar structures are known to exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[e]pyrazolo[1,5-c][1,3]oxazine ring system, a chlorophenyl group, and a pyridinyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyrazolo[3,4-b]pyridine ring system could potentially undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and pyridinyl groups could affect its polarity and solubility .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies focus on the synthesis of new compounds based on related chemical structures, aiming to evaluate their antimicrobial activities. For example, the synthesis of new thiazole and pyrazole derivatives based on specific moieties has been explored, with some compounds exhibiting promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). These studies illustrate the ongoing interest in developing novel compounds that could serve as potential antimicrobial agents.

Molecular Docking and Anticancer Activities

Research into the synthesis of heterocyclic compounds often extends into their potential anticancer applications, with molecular docking studies used to predict the binding affinity of these compounds to cancer-related targets. For instance, compounds incorporating oxazole, pyrazoline, and pyridine have been synthesized and evaluated for their anticancer activity, demonstrating the intersection of synthetic chemistry and drug discovery (Katariya, Vennapu, & Shah, 2021).

Development of Novel Heterocyclic Compounds

The creation of novel heterocyclic compounds remains a significant area of interest, given their importance in medicinal chemistry. Research efforts in this area often involve exploring new synthetic routes to produce compounds with unexplored biological activities. For example, the development of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has been documented, showcasing the diversity of synthetic strategies employed in the field (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its structure and the target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c22-16-9-7-14(8-10-16)21-25-19(17-5-1-2-6-20(17)26-21)12-18(24-25)15-4-3-11-23-13-15/h1-11,13,19,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIVQNXLURAJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CN=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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